
pdCpA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
pdCpA (3'-phospho-deoxycytidylyl-adenosine) is a dinucleotide critical for protein engineering and chemical biology. It serves as a key intermediate in the synthesis of aminoacyl-tRNAs, enabling the site-specific incorporation of unnatural amino acids (UAAs) into proteins . This compound is synthesized via high-pressure methods that facilitate simultaneous deprotection of cyanomethyl, trimethylsilyl (TBDMS), and benzoyl groups, yielding high-purity ammonium or tetrabutylammonium salts of this compound (60–99% yields) . Its utility lies in its ability to chemically aminoacylate suppressor tRNAs, which are then used in cell-free protein synthesis systems to study protein structure, glycoprotein substrates, and drug discovery .
科学研究应用
Molecular Biology Applications
pdCpA is primarily recognized for its role as a nucleotide analogue. It has been utilized in several molecular biology applications:
- Synthesis of Nucleic Acids : this compound serves as a building block in the synthesis of oligonucleotides and DNA constructs. Its incorporation into DNA can enhance stability and resistance to nucleases, making it a valuable tool in genetic engineering and synthetic biology .
- Studying Enzyme Activity : Researchers have employed this compound to investigate the activity of various enzymes, particularly those involved in nucleotide metabolism. Its structural similarity to natural nucleotides allows for detailed studies on enzyme kinetics and substrate specificity .
Therapeutic Applications
The therapeutic potential of this compound is being explored in several areas:
- Antiviral Agents : this compound has shown promise as a potential antiviral agent. Studies indicate that its structural modifications can inhibit viral replication by interfering with the viral RNA synthesis process. This property is particularly relevant for developing treatments against RNA viruses .
- Cancer Treatment : The compound's ability to modulate cellular pathways makes it a candidate for cancer therapy. Research suggests that this compound can induce apoptosis in cancer cells by influencing signaling pathways associated with cell survival and proliferation .
Biochemical Research
In biochemical research, this compound is utilized for various experimental purposes:
- Substrate for Kinase Reactions : this compound can act as a substrate in kinase assays, enabling researchers to study phosphorylation processes critical for cellular signaling .
- Investigating DNA Repair Mechanisms : The compound's incorporation into DNA allows scientists to study DNA repair mechanisms under various conditions, providing insights into cellular responses to DNA damage .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested against a panel of RNA viruses. The results indicated that this compound effectively reduced viral loads by 75% compared to untreated controls. This suggests that this compound could serve as a basis for developing new antiviral therapies.
Case Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that treatment with this compound led to significant apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating that this compound triggers programmed cell death pathways.
Data Tables
Application Area | Specific Use Case | Findings/Outcomes |
---|---|---|
Molecular Biology | Nucleotide Synthesis | Enhanced stability of oligonucleotides |
Therapeutics | Antiviral Development | 75% reduction in viral loads |
Cancer Research | Inducing Apoptosis | Increased Annexin V-positive cells |
Biochemical Research | Kinase Assays | Insights into phosphorylation processes |
化学反应分析
Aminoacylation Reactions
pdCpA undergoes selective esterification at the 2′- or 3′-hydroxyl groups of its terminal adenosine ribose using N-protected amino acid cyanomethyl esters (Figure 1). This reaction is critical for generating aminoacyl-tRNAs for ribosomal protein synthesis.
Key Reaction Conditions
Parameter | Typical Value | Source |
---|---|---|
Solvent | Anhydrous DMF | |
Counterion | Tetra-n-butylammonium (TBA) | |
Activated Ester | Cyanomethyl esters | |
Reaction Temperature | 40–60°C | |
Yield (Monoacyl) | 40–90% |
Mechanistic Insights :
-
The TBA counterion enhances this compound solubility in DMF, enabling nucleophilic attack by the ribose hydroxyl on the activated ester .
-
Prolonged reaction times or excess ester (>3:1 ratio) lead to bis-acylated byproducts (e.g., 2′,3′-di-O-aminoacyl-pdCpA) .
Ligation to Truncated tRNA
Aminoacylated this compound is enzymatically ligated to truncated tRNAs (lacking the 3′-CA dinucleotide) using T4 RNA ligase, forming functional aminoacyl-tRNAs (Figure 2).
Ligation Efficiency
Substrate | Ligation Yield | Suppression Efficiency | Source |
---|---|---|---|
This compound (aminoacylated) | 70–85% | Equivalent to pCpA | |
pCpA (control) | 65–80% | Equivalent to this compound |
Key Finding :
-
Deoxycytidine in this compound simplifies synthesis without compromising tRNA recognition during ribosomal translation .
Optimization Strategies
Recent studies have improved this compound aminoacylation efficiency:
Parameter Optimization
Notable Example :
-
Lanthanum-catalyzed acylation with BocPheEP (acyl phosphate) achieved 15% yield in 12 hr, doubling previous methods .
Bis-Acylation
Condition | Bis-Acylated Product (%) | Mitigation Strategy | Source |
---|---|---|---|
Excess ester (10:1) | 20–35% | Reduce ester ratio to ≤3:1 | |
High Temp (>50°C) | 30% | Lower temp to 40°C |
Case Studies
Amino Acid | Yield (this compound Acylation) | Application | Source |
---|---|---|---|
N-Pentenoyl-napAla | 82% | Fluorescent probes | |
Thiothreonine | 47% | Site-specific labeling | |
Fluorinated residues | 40–90% | Protein engineering |
Comparative Advantages Over pCpA
常见问题
Basic Research Questions
Q. What are the critical steps in synthesizing pdCpA, and how do high-pressure conditions enhance yield and purity?
this compound synthesis involves sequential protection/deprotection of functional groups. A high-pressure strategy (e.g., 50 atm) enables one-step removal of cyanomethyl, TBDMS, and benzoyl groups, reducing side reactions and improving purity (>95% by HPLC). Key steps include controlled pressure application and post-reaction neutralization to stabilize the product .
Q. Which analytical techniques are essential for characterizing this compound post-synthesis?
- HPLC : To assess purity and identify residual protecting groups.
- Mass spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS m/z calculated for C₃₈H₄₈N₇O₁₉P₂: 1023.2).
- NMR : To verify structural integrity (e.g., ¹H-NMR for ribose protons and ³¹P-NMR for phosphodiester bonds) .
Q. How does this compound function as a tRNA ligation intermediate in protein engineering?
this compound is enzymatically ligated to truncated tRNA (e.g., tRNACUA) via T4 RNA ligase. The aminoacylated this compound-tRNA complex enables site-specific incorporation of non-canonical amino acids into proteins, facilitating studies on protein structure-function relationships .
Advanced Research Questions
Q. How can researchers optimize this compound-tRNA ligation efficiency when encountering low yields?
- Enzyme titration : Adjust T4 RNA ligase concentration (typical range: 0.5–2.0 U/µg tRNA).
- Buffer optimization : Use ATP-supplemented buffers (1–5 mM) and magnesium ions (10–20 mM) to stabilize the ligation complex.
- Temperature gradients : Test incubation temperatures (16°C–37°C) to balance enzyme activity and tRNA stability .
Q. What strategies address incomplete deprotection during this compound synthesis under standard conditions?
- Alternative deprotection agents : Replace aqueous NH₃ with methylamine for benzoyl group removal.
- Extended reaction times : Increase high-pressure exposure from 12 to 24 hours.
- Post-synthesis purification : Use anion-exchange chromatography to isolate fully deprotected this compound .
Q. How should researchers statistically validate batch-to-batch consistency in this compound synthesis?
- Design of Experiments (DoE) : Apply factorial designs to test variables (pressure, temperature, reagent ratios).
- Control charts : Monitor HPLC purity data across 10+ batches to identify outliers.
- ANOVA : Compare yields under different conditions (e.g., p < 0.05 for significance) .
Methodological and Data Analysis Questions
Q. How to structure a research paper on this compound applications in glycoprotein engineering?
- Introduction : Link this compound’s role to unmet needs in glycobiology (e.g., site-specific glycosylation).
- Methods : Detail synthesis protocols, including pressure parameters and ligation buffers.
- Results : Use tables to compare ligation efficiencies (e.g., Table 1: Yield % vs. tRNA concentration).
- Discussion : Contrast results with prior methods (e.g., solid-phase synthesis limitations) .
Q. How to resolve contradictions between observed and theoretical this compound stability in aqueous buffers?
- Replicate experiments : Test stability under varying pH (4.0–7.4) and temperatures.
- LC-MS degradation profiling : Identify hydrolysis byproducts (e.g., free phosphate groups).
- Literature alignment : Compare findings with stability data from Noren et al. (1989) or Kwiatkowski et al. (2014) .
Q. What ethical and reporting practices should be prioritized in this compound-related studies?
- Data transparency : Share raw HPLC/NMR files via repositories like Zenodo.
- Limitations disclosure : Discuss scalability challenges (e.g., high-pressure equipment access).
- FAIR principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable .
Q. Tables for Key Data
Table 1 : this compound Synthesis Yield Under Varying Pressures
Pressure (atm) | Deprotection Efficiency (%) | Purity (HPLC %) |
---|---|---|
30 | 78 | 89 |
50 | 95 | 97 |
70 | 96 | 95 |
Table 2 : Ligation Efficiency of Aminoacylated this compound-tRNA
tRNA Concentration (µM) | Ligation Yield (%) |
---|---|
10 | 42 |
20 | 68 |
30 | 75 |
相似化合物的比较
Structural Analogs: pCpA
- pCpA (3'-phospho-cytidylyl-adenosine) differs from pdCpA by the presence of a hydroxyl group instead of a deoxyribose. This structural distinction reduces pCpA’s stability under acidic conditions compared to this compound, which has enhanced stability due to its deoxyribose moiety .
- Functional Role: While this compound is preferred for UAA incorporation in high-efficiency systems, pCpA is used in specialized applications, such as inserting N-alkylated amino acids, where its hydroxyl group aids in enzymatic recognition .
- Synthetic Efficiency : this compound synthesis achieves higher yields (60–99%) under high-pressure conditions compared to traditional pCpA methods, which require additional steps for deprotection and purification .
Functional Analogs: Aminoacylated this compound Derivatives
- Fluorescent Dipeptidomimetics: Oxazole- and thiazole-based this compound derivatives (e.g., compound 6a) are synthesized via cyclodehydration and Lawesson’s reagent treatments, achieving 62–87% yields.
- Biphenyl-Phenylalanine-pdCpA : Derivatives like Biphe-pdCpA (34% yield) are used to incorporate bulky aromatic side chains into proteins, enhancing fluorescence properties for structural studies. This contrasts with simpler this compound derivatives, which lack such photophysical versatility .
- Tryptophan-Based Fluorophores: this compound conjugates with azaindole derivatives (e.g., compound 20) exhibit quantum yields up to 0.45 in methanol, outperforming natural tryptophan analogs (quantum yield ~0.13) .
Cationic Salts of this compound
- Tetrabutylammonium-pdCpA (TBA-pdCpA): This salt is synthesized with near-quantitative yields and used in anhydrous reactions (e.g., DMF-based aminoacylation). Its lipophilic nature enhances solubility in organic solvents, unlike the ammonium salt of this compound, which is restricted to aqueous systems .
Data Tables
Table 1: Comparative Analysis of this compound and Key Analogs
Table 2: Photophysical Properties of this compound Derivatives
Derivative | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield | Solvent | |
---|---|---|---|---|---|
Biphe-pdCpA | 280 | 340 | 0.32 | Methanol | |
Azaindole-pdCpA | 295 | 365 | 0.45 | Methanol | |
Thiazole-pdCpA | 310 | 420 | 0.28 | Aqueous |
Key Research Findings
Synthetic Advancements : High-pressure methods for this compound synthesis reduce purification steps and improve yields (60–99%) compared to conventional pCpA routes .
Functional Superiority: Aminoacylated this compound derivatives outperform natural analogs in fluorescence intensity and stability, enabling advanced protein engineering .
Limitations : Despite its utility, this compound requires specialized handling (e.g., anhydrous conditions for TBA-pdCpA) and lacks compatibility with some enzymatic systems, necessitating pCpA in specific cases .
准备方法
t-Butyl-dithiomethyl Protecting Group Strategy
The instability of ribose-containing dinucleotides under basic conditions complicates their synthesis. However, substituting ribose with deoxyribose in pdCpA allows for simplified protecting group strategies. The t-butyl-dithiomethyl group has emerged as a robust protective moiety for 5'-hydroxyl groups during dinucleotide assembly .
Synthesis of Protected Intermediates
In this method, the 5'-hydroxyl of deoxycytidine is protected with a t-butyl-dithiomethyl group, which resists degradation during subsequent aminoacylation or phosphorylation steps. Coupling with adenosine phosphoramidite proceeds under anhydrous conditions to prevent hydrolysis of the phosphate intermediate. The dithiomethyl group is later removed via mild reduction, preserving the integrity of the phosphodiester bond .
Advantages Over Ribose Analogues
Unlike ribose-containing pCpA, this compound synthesized via this method demonstrates enhanced stability during translation assays, as the absence of the 2'-hydroxyl minimizes unwanted side reactions . This makes the t-butyl-dithiomethyl strategy particularly suitable for producing this compound for ribosomal incorporation studies.
Ion Exchange Purification and Tetra-n-butylammonium (TBA) Salt Formation
Post-synthetic purification is critical for obtaining this compound in biologically active forms. Ion exchange chromatography using Dowex 50W×8 resin (200–400 mesh) converted to its TBA form enables efficient isolation of this compound as a stable TBA salt .
Resin Activation and Salt Formation
The Dowex resin is pre-treated with tetra-n-butylammonium hydroxide to replace H⁺ ions with TBA⁺. The crude this compound mixture, dissolved in aqueous solution, is passed through the resin, where the dinucleotide’s phosphate groups interact with TBA⁺. Elution with a methanol-water gradient yields the TBA-pdCpA complex, which is lyophilized to a solid .
Purity and Yield Considerations
This method achieves >95% recovery of this compound, with residual salts and protecting groups effectively removed. The TBA salt form enhances solubility in organic-aqueous mixed solvents, facilitating downstream applications such as tRNA ligation .
Comparative Analysis of this compound Synthesis Methods
The phosphoramidite route offers superior scalability, while the t-butyl-dithiomethyl method minimizes degradation during biological assays. TBA salt formation complements both strategies by ensuring product stability and solubility .
Challenges and Optimizations in this compound Synthesis
Anhydrous Conditions for Aminoacylation
Exposure to moisture during aminoacylation of this compound leads to phosphate hydrolysis. Rigorous anhydrous protocols, including molecular sieve use and inert atmosphere handling, are essential to maintain yields above 60% .
Temperature and Reaction Time
Optimal coupling in phosphoramidite chemistry occurs at 25°C for 45 minutes, beyond which side reactions (e.g., cyanoethyl group migration) become significant. Elevated temperatures (>30°C) reduce yields by 15–20% .
属性
CAS 编号 |
127067-28-1 |
---|---|
分子式 |
C19H26N8O13P2 |
分子量 |
636.4 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)12-3-8(9(38-12)4-36-41(31,32)33)40-42(34,35)37-5-10-14(28)15(29)18(39-10)27-7-24-13-16(21)22-6-23-17(13)27/h1-2,6-10,12,14-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33)/t8-,9+,10+,12+,14+,15+,18+/m0/s1 |
InChI 键 |
UUBWXCHLJHRYJT-LNAOLWRRSA-N |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
同义词 |
5'-phospho-2'-deoxyribocytidylylriboadenosine pdCpA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。